5-Bromothiophene-3-carboxylic acid

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Synthesis and Characterization:

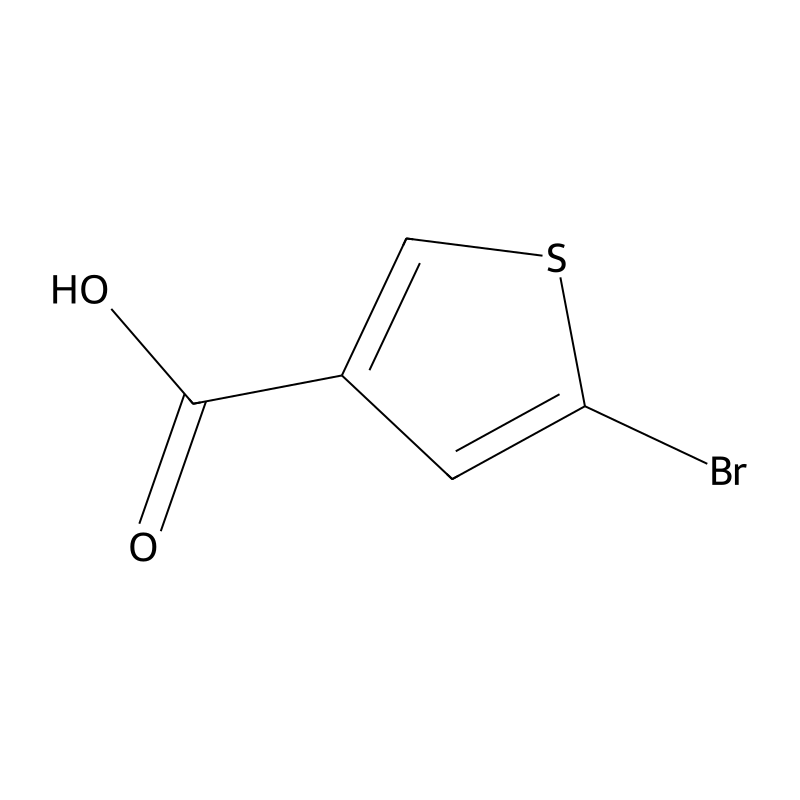

5-Bromothiophene-3-carboxylic acid is a heterocyclic compound containing a five-membered thiophene ring with a bromine substituent at position 5 and a carboxylic acid group at position 3. Its synthesis has been reported in various scientific studies, often as an intermediate in the preparation of more complex molecules. For instance, one study describes its synthesis via the bromination of 3-thiophenecarboxylic acid, followed by subsequent purification and characterization using techniques like nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry [].

Potential Applications:

Research suggests that 5-bromothiophene-3-carboxylic acid may have potential applications in various scientific fields, although its specific uses are still under exploration. Here are some potential areas of investigation:

Medicinal Chemistry

The presence of the bromine atom and the carboxylic acid group makes this molecule a potential candidate for the development of new drugs. Studies have explored its potential as an anticonvulsant and anti-inflammatory agent []. However, further research is needed to determine its efficacy and safety in these contexts.

Material Science

The unique properties of 5-bromothiophene-3-carboxylic acid, including its thermal stability and electrical conductivity, have led to interest in its potential use in the development of new materials. For example, some studies have investigated its use as a precursor for the synthesis of conducting polymers [].

Organic Synthesis

The presence of reactive functional groups like the bromine and carboxylic acid moieties makes 5-bromothiophene-3-carboxylic acid a valuable intermediate in organic synthesis. Researchers have explored its use as a building block for the synthesis of more complex molecules with various functionalities [].

5-Bromothiophene-3-carboxylic acid is an organic compound characterized by its molecular formula and a molecular weight of approximately 207.045 g/mol. This compound is a derivative of thiophene, which is a five-membered aromatic ring containing sulfur. The unique structure of 5-bromothiophene-3-carboxylic acid features a bromine atom at the 5-position and a carboxylic acid group at the 3-position of the thiophene ring, contributing to its chemical reactivity and potential biological activity .

- Substitution Reactions: The bromine atom can be replaced by other functional groups through nucleophilic substitution, allowing for the synthesis of various derivatives.

- Oxidation and Reduction Reactions: The carboxylic acid group can be oxidized to form esters or reduced to yield alcohols.

- Coupling Reactions: This compound can participate in coupling reactions such as Suzuki-Miyaura and Heck reactions, facilitating the formation of more complex organic molecules .

Research indicates that 5-bromothiophene-3-carboxylic acid exhibits a range of biological activities. It has been identified as having anti-inflammatory, antioxidant, and potential antimicrobial properties. Its structure allows it to interact with various biological pathways, making it a candidate for further investigation in drug development and therapeutic applications .

The synthesis of 5-bromothiophene-3-carboxylic acid can be achieved through several methods:

- Bromination of Thiophene-3-carboxylic Acid: This method involves using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst to selectively brominate at the 5-position.

- Carboxylation Reactions: Starting from 5-bromothiophene, carboxylation can introduce the carboxylic acid group at the 3-position.

In industrial settings, these processes are optimized for high yield and purity, often utilizing continuous flow reactors and automated systems .

5-Bromothiophene-3-carboxylic acid has diverse applications across various fields:

- Organic Chemistry: It serves as a building block in synthesizing more complex organic molecules, including pharmaceuticals and agrochemicals.

- Biological Research: Its potential biological activities make it a subject of interest in studies related to antimicrobial and anticancer properties.

- Material Science: It is utilized in producing advanced materials such as organic semiconductors and conductive polymers .

Studies on the interactions of 5-bromothiophene-3-carboxylic acid with biomolecules indicate its potential role in modulating enzyme activity and influencing biochemical pathways. The compound's ability to bind with specific enzymes suggests it may act as an inhibitor or activator, which could be leveraged in developing therapeutic agents .

5-Bromothiophene-3-carboxylic acid shares structural similarities with other thiophene derivatives. Here are some comparable compounds:

| Compound Name | Structure Features | Unique Attributes |

|---|---|---|

| 5-Bromothiophene-2-carboxylic Acid | Bromine at 5-position, carboxyl group at 2-position | Different position of carboxyl group affects reactivity |

| Thiophene-3-carboxylic Acid | No bromine substitution | Lacks halogen functionality, potentially less reactive |

| 5-Chloro-thiophene-3-carboxylic Acid | Chlorine instead of bromine | Similar reactivity but different electronic properties |

| 3-Bromo-thiophene-2-carboxylic Acid | Bromine at 3-position | Different position alters biological activity |

The unique positioning of functional groups in 5-bromothiophene-3-carboxylic acid contributes to its distinctive chemical behavior and biological activity compared to these similar compounds .

XLogP3

GHS Hazard Statements

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant